molecular formula C13H16INO2 B8100497 1-Methylpiperidin-4-yl 4-iodobenzoate

1-Methylpiperidin-4-yl 4-iodobenzoate

Cat. No.: B8100497
M. Wt: 345.18 g/mol
InChI Key: KRVXRNGJVZIXHS-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-yl 4-iodobenzoate is an organic compound with the molecular formula C13H16INO2. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an ester linkage to a 4-iodobenzoate moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-4-yl 4-iodobenzoate can be synthesized through the esterification of 1-methylpiperidin-4-ol with 4-iodobenzoyl chloride. The reaction typically involves the following steps:

    Preparation of 1-methylpiperidin-4-ol: This intermediate can be synthesized from piperidine through N-methylation followed by hydroxylation at the 4-position.

    Esterification Reaction: Under an inert atmosphere, 1-methylpiperidin-4-ol is dissolved in a suitable solvent like tetrahydrofuran (THF). To this solution, a base such as butyl lithium is added at low temperatures (around -78°C).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-4-yl 4-iodobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in the benzoate moiety can be replaced by other nucleophiles.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 1-methylpiperidin-4-ol and 4-iodobenzoic acid.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxide derivatives or reduction to form more saturated analogs.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-azidobenzoate or 4-cyanobenzoate derivatives can be formed.

    Hydrolysis Products: 1-methylpiperidin-4-ol and 4-iodobenzoic acid.

    Oxidation and Reduction Products: N-oxide derivatives or more saturated piperidine analogs.

Scientific Research Applications

1-Methylpiperidin-4-yl 4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl 4-iodobenzoate involves its interaction with specific molecular targets. For instance, when used as a substrate for butyrylcholinesterase, the compound binds to the active site of the enzyme, allowing for the study of enzyme kinetics and inhibition. The iodine atom in the benzoate moiety also facilitates radiolabeling, enabling the compound to be used in imaging studies to track biological processes .

Comparison with Similar Compounds

1-Methylpiperidin-4-yl 4-iodobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a piperidine ring and an iodobenzoate moiety, making it a versatile compound for various research applications.

Properties

IUPAC Name

(1-methylpiperidin-4-yl) 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-15-8-6-12(7-9-15)17-13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXRNGJVZIXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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